N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-3-ylmethyl)butanamide
Description
This compound features a benzo[d]thiazole core substituted with a methylthio group at position 4 and a phenylthio group at the butanamide chain. The structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or microtubule-targeting agent, based on analogs in the literature .
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-4-phenylsulfanyl-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS3/c1-29-20-11-5-12-21-23(20)26-24(31-21)27(17-18-8-6-14-25-16-18)22(28)13-7-15-30-19-9-3-2-4-10-19/h2-6,8-12,14,16H,7,13,15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIIWNRRAMNAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)CCCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-3-ylmethyl)butanamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, particularly in relation to its inhibitory effects on acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's.
Synthesis
The compound can be synthesized through a series of reactions involving thiazole and phenyl derivatives. The process typically involves:
- Formation of the Thiazole Core : Using appropriate reagents to create the benzo[d]thiazole structure.
- Substitution Reactions : Introducing methylthio and phenylthio groups through electrophilic aromatic substitution.
- Final Coupling : Attaching the pyridine moiety to form the complete butanamide structure.
The yield and purity of the synthesized compound can vary based on the reaction conditions, such as temperature and solvent used.
Acetylcholinesterase Inhibition
One of the most notable biological activities of this compound is its inhibition of acetylcholinesterase (AChE). AChE is an enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory and learning. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.
- IC50 Values : The compound exhibits a potent inhibitory effect on AChE with an IC50 value reported at approximately 2.7 µM, indicating strong potential for therapeutic application against cognitive decline associated with Alzheimer’s disease .
Other Biological Activities
In addition to AChE inhibition, compounds with similar structures have been reported to possess a variety of biological activities:
- Antimicrobial Properties : Benzothiazole derivatives have shown broad-spectrum activity against bacteria and fungi, making them candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Antitumor Activity : Preliminary studies suggest that certain thiazole derivatives may exhibit cytotoxicity against cancer cell lines .
The mechanism by which this compound exerts its biological effects primarily involves:
- Binding Affinity : Molecular docking studies indicate that the compound binds effectively to the active site of AChE, preventing substrate access and thus inhibiting enzyme activity.
- Stabilization of Intermediates : The presence of sulfur and nitrogen in the structure may stabilize reaction intermediates, enhancing its inhibitory capacity .
Case Studies
Recent studies have focused on evaluating the biological activities of various derivatives based on this compound:
- Study 1 : A series of thiazole derivatives were synthesized and tested for AChE inhibition. The most potent derivative showed an IC50 value comparable to established AChE inhibitors like donepezil.
- Study 2 : Research into the antimicrobial properties revealed that certain modifications to the thiazole ring enhanced activity against resistant bacterial strains.
Data Summary
| Compound Name | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | Structure | 2.7 | AChE Inhibitor |
| 4-Chloro-N-(2-(diethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide | - | 6.5 | Antimicrobial |
| 6-Thiocyanate Derivative | - | 50 | Antitumor |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d]thiazole Moieties
- CPIB, Q-CPIB, and M-CPIB (): These purine- and quinoline-linked benzo[d]thiazoles share the benzo[d]thiazole core but differ in substituents. CPIB derivatives exhibit fluorescence and cytotoxicity in cancer cell lines (MCF-7, SkBr3), attributed to microtubule disruption. In contrast, the target compound lacks a purine/quinoline group but includes sulfur-based substituents (methylthio, phenylthio), which may alter redox activity or metabolic stability .
N-(5-([1,1′-Biphenyl]-4-carbonyl)-4-(Pyridin-3-yl)thiazol-2-yl)-... ():
This compound combines a thiazole ring with biphenyl and pyridine groups. Both it and the target compound incorporate pyridine for hydrogen bonding but differ in sulfur placement. The biphenyl group in enhances aromatic stacking, whereas the phenylthio group in the target compound may increase lipophilicity (higher LogP) .
Triazole and Sulfonamide Derivatives
Triazole-thiones (Compounds 7–9, ):
These 1,2,4-triazole derivatives exhibit tautomerism (thione vs. thiol), confirmed via IR (C=S at 1247–1255 cm⁻¹) and NMR. The target compound’s benzo[d]thiazole core lacks this tautomerism but shares sulfur-rich regions, which may influence metal-binding or enzyme inhibition .N-(Benzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)... ():
This sulfonamide analog replaces the phenylthio group with a sulfonyl moiety, increasing polarity (PSA ~110 Ų vs. ~90 Ų for the target compound). The sulfonyl group enhances solubility but may reduce membrane permeability compared to the phenylthio group .
Physicochemical and Pharmacokinetic Properties
Key Parameters (Table 1)
- Rotatable Bonds and Bioavailability (): The target compound has 8 rotatable bonds, below the threshold of 10 for optimal oral bioavailability. Its PSA (~95 Ų) aligns with the <140 Ų guideline, suggesting favorable absorption in rats. CPIB’s lower molecular weight and PSA correlate with its observed cellular uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
